molecular formula CH8Cl2N2 B1594185 Methylhydrazine dihydrochloride CAS No. 55330-60-4

Methylhydrazine dihydrochloride

Cat. No.: B1594185
CAS No.: 55330-60-4
M. Wt: 118.99 g/mol
InChI Key: HTAWQGONZIWLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylhydrazines are hydrazines that have additional methyl groups . Methylhydrazine dihydrochloride has the molecular formula CH₈Cl₂N₂ . It is used in the organic synthesis, production of drugs, plant growth regulators, and also as rocket fuel components .


Synthesis Analysis

A simple, rapid, and sensitive method is developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters based on precolumn derivatization with benzaldehyde . The conditions of derivatization are chosen: the type, pH and concentration of the buffer system; the concentration of the reagent and the surfactant; and the temperature and duration of the reaction .


Molecular Structure Analysis

This compound has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da . Methylhydrazines are hydrazines that have additional methyl groups .


Chemical Reactions Analysis

Methylhydrazine can be used to induce asymmetric aerobic epoxidation of β-trifluoromethyl-β,β-disubstituted enones to synthesize enantioselective trifluoromethyl-substituted epoxides . It can also be used to synthesize 1-methyl-3,5-dinitro-1 H -1,2,4-triazole (DNMT), a substitute for TNT explosive .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with an ammonia-like odor . It has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da .

Scientific Research Applications

Analytical Method Development

Methylhydrazine is a highly reactive reducing agent used in synthesizing experimental drug substances. A study by Fortin and Chen (2010) developed a gas chromatography-mass spectrometry method for analyzing trace levels of methylhydrazine in drug substances. This method is crucial due to methylhydrazine's mutagenic and carcinogenic properties, emphasizing the need for accurate detection in pharmaceuticals (Fortin & Chen, 2010).

Carcinogenic Properties

Research by Tóth (1977) discusses the large bowel carcinogenic effects of methylhydrazine. This compound, found in tobacco and certain mushrooms, is also used in rocket fuel. Its widespread occurrence poses significant risks, underlining the importance of understanding its carcinogenic properties (Tóth, 1977).

Tumor Induction in Animal Models

Tóth and Shimizu (1973) explored the tumorigenic effects of methylhydrazine in Syrian golden hamsters, demonstrating its potential for inducing malignant histiocytomas and tumors of the cecum. This research contributes to our understanding of methylhydrazine's carcinogenicity and its implications for human health (Tóth & Shimizu, 1973).

Immunology and Transplantation

Methylhydrazine derivatives have shown potential in prolonging graft survival in skin homografts, as studied by Floersheim (1966). This research highlights the immunosuppressive effects of these compounds, which could be significant in the context of organ transplantation and immune response modulation (Floersheim, 1966).

Environmental and Food Toxicology

Pyysalo and Niskanen (1978) conducted a study on the metabolic formation of methylhydrazine from acetaldehyde-N-methyl-N-formylhydrazone, a compound found in the poisonous mushroom Gyromitra esculenta. This research is crucial in understanding the toxicological risks associated with certain foods and environmental exposures (Pyysalo & Niskanen, 1978).

Chemical Synthesis and Industrial Applications

The synthesis of fenpyroximate, a new acaricide, utilizes methylhydrazine water solution, as reported by Wei Yun-ting (2007). This research demonstrates the role of methylhydrazine in the development of new chemical compounds for industrial and agricultural use (Wei Yun-ting, 2007).

Safety and Hazards

Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Properties

IUPAC Name

methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWQGONZIWLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203897
Record name Hydrazine, methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55330-60-4
Record name Hydrazine, methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydrazine dihydrochloride
Reactant of Route 2
Methylhydrazine dihydrochloride
Reactant of Route 3
Methylhydrazine dihydrochloride
Reactant of Route 4
Methylhydrazine dihydrochloride
Reactant of Route 5
Methylhydrazine dihydrochloride
Reactant of Route 6
Methylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.